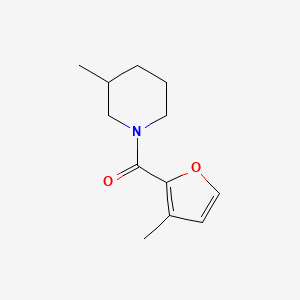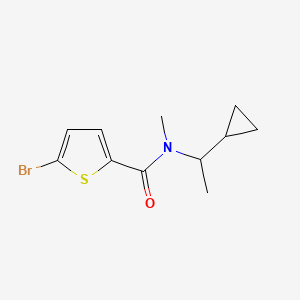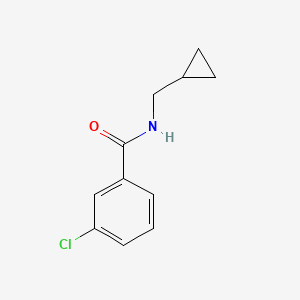
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone, also known as MFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MFM is a ketone derivative of 3-methylfuran and 3-methylpiperidine, which are organic compounds commonly used in the synthesis of pharmaceuticals and agrochemicals. MFM has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to bind to certain receptors in the body, which could be responsible for its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been found to inhibit the activity of certain enzymes, which could lead to a decrease in the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. It has been shown to have a positive effect on the central nervous system, which could be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. It also exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its pharmacological properties. Another limitation is that it may have potential toxicity, which could limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for the research and development of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone. One direction is to further elucidate its mechanism of action, which could lead to the optimization of its pharmacological properties. Another direction is to explore its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, there is a need to further investigate its potential toxicity, which could limit its use in clinical applications. Overall, the research on this compound has significant potential for the development of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 3-methylfuran and 3-methylpiperidine with a suitable reagent, such as methanone. The reaction is carried out under controlled conditions, and the product is purified using various techniques, such as chromatography and distillation. The synthesis of this compound is a complex process that requires expertise in organic chemistry and analytical techniques.
Wissenschaftliche Forschungsanwendungen
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. This compound has been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3-methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-6-13(8-9)12(14)11-10(2)5-7-15-11/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXOTLDCLFUSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)


![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)






![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)


